Zirconium dichloride oxide hydrate

Vue d'ensemble

Description

Zirconium dichloride oxide hydrate, often referred to in its various hydrated forms such as ZrOCl2·8H2O, is a precursor material used in the synthesis of zirconium-based compounds. It is known for its role in the formation of zirconium oxide (ZrO2) nanoparticles and other zirconium-containing materials, which are of interest due to their unique properties and potential applications in various fields including nanotechnology and materials science .

Synthesis Analysis

The synthesis of zirconium oxide nanoparticles can be achieved through hydrothermal methods, where zirconium precursors like zirconyl chloride are reacted under specific conditions. For instance, the addition of NaOH to a zirconyl chloride aqueous solution under microwave-hydrothermal conditions leads to the formation of nanosized zirconium oxide powders. The concentration of NaOH is critical in determining the polymorph of ZrO2 that is formed, with the tetragonal phase being favored at higher NaOH concentrations . Additionally, the use of ZrOCl2·8H2O as a precursor has been shown to be advantageous for the synthesis of microporous zirconium terephthalate UiO-66(Zr), resulting in smaller particle sizes and higher reaction yields, which is beneficial for scaling up the synthesis process .

Molecular Structure Analysis

The molecular structure of the synthesized zirconium oxide nanoparticles has been characterized using various techniques. X-ray diffraction has been employed to determine the crystal structure, revealing the presence of the tetragonal phase of ZrO2. The morphology and particle size have been studied using scanning electron microscopy (SEM) and transmission electron microscopy (TEM), confirming the spherical shape and nanoscale size of the particles. Additionally, the presence of ZrO2 nanoparticles has been ascertained through FT-IR and Raman spectroscopy .

Chemical Reactions Analysis

The chemical reactions involved in the synthesis of zirconium oxide nanoparticles and related materials are influenced by several factors, including the choice of zirconium precursor, the presence of acidic conditions, and the addition of water. For example, the addition of hydrochloric acid and water has been found to accelerate the reaction kinetics during the synthesis of UiO-66(Zr). The choice of precursor also affects the reaction, with ZrOCl2·8H2O being a suitable alternative to ZrCl4·xH2O due to its less hygroscopic nature and its ability to produce good quality submicronic particles .

Physical and Chemical Properties Analysis

The physical and chemical properties of zirconium oxide nanoparticles synthesized from zirconium dichloride oxide hydrate have been extensively studied. The optical properties have been investigated using UV-absorption spectroscopy and photoluminescence (PL) spectroscopy. The dielectric constant and dielectric loss of ZrO2 nanoparticles have been measured as a function of frequency and temperature, indicating their potential for use in electronic applications. The thermal behavior of amorphous hydrated zirconium oxide has also been studied, revealing the formation of a black nonstoichiometric oxide upon heating in an oxygen-free atmosphere and the stabilization of the tetragonal form .

Applications De Recherche Scientifique

Nanoparticles in Dentistry

- Zirconium oxide, including its hydrated forms, is being investigated for use in dentistry, particularly as a radiopacifying agent in root-filling materials. Nano-sized zirconium oxide particles have shown to accelerate the hydration chemistry of white Portland cement, used in dental procedures, enhancing its biocompatibility (Li, Deacon, & Coleman, 2013).

Catalysis

- Modified zirconium oxide, such as sulfated zirconia, acts as a highly acidic catalyst suitable for industrial processes like hydrocarbon isomerization, methanol conversion, and others. Its surface properties can be further enhanced with noble or transition metals (Yadav & Nair, 1999).

Water Treatment

- Zirconium oxide hydrate nanoparticles, especially when combined with graphene oxide, show promising applications in removing arsenic from drinking water. These nanoparticles display high adsorption capacity and stability (Luo et al., 2013).

Biomaterials

- Hydrated zirconium oxide is studied for its potential in biomedical applications. Its interaction with other materials, like carbon nanotubes, enhances its efficiency in applications like arsenic removal from water, showcasing its utility in creating advanced biomaterials (Liu et al., 2018).

Catalytic Material in Biomass Conversion

- Zirconium oxide is an important material in biomass conversion, such as gasification and reforming. Its surface sites are affected by reducing and hydrating pretreatments, which can alter its catalytic properties (Kouva et al., 2014).

Gas Adsorption

- Zirconium hydroxide nanoparticles have been studied for their ability to adsorb gases like sulfur dioxide and nitrogen dioxide. Their interaction with these gases affects their photoluminescence properties, which could have implications in various scientific fields (Singh et al., 2012).

Phosphate Removal

- Hydrated zirconium oxide nanoparticle-impregnated anion exchange resin shows high selectivity in phosphate removal, highlighting its potential in water treatment and environmental applications (Bui et al., 2020).

Root-End Filling Material in Dentistry

- Its application in dentistry extends to its use as a radiopacifier in Portland cement-based biomaterials, influencing the hydration and setting reactions of white Portland cement (Coleman & Li, 2013).

Arsenic Removal from Water

- Hydrated zirconium oxides confined in gel-type anion exchangers have demonstrated enhanced adsorption reactivity towards arsenic, making them effective for water decontamination (Fang et al., 2021).

Stability Against pH Variation

- Nanocomposites of hydrous zirconium oxide and polystyrene have shown excellent stability against pH variation, offering effective arsenic removal from water (Pan et al., 2014).

Photoelectrochemical Properties

- The photoelectrochemical characterization of thin anodic oxide films on zirconium metal reveals insights into the effect of metal surface preparation and the properties of oxide films, impacting various technological applications (Quarto et al., 1996).

Electroplating

- Zirconium (IV) hydroxide films can be electroplated from organic mediums, offering a novel approach for the preparation of these films, which can be difficult using conventional methods (Kamada, Mukai, & Matsumoto, 2004).

Safety And Hazards

Propriétés

IUPAC Name |

oxozirconium;hydrate;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2ClH.H2O.O.Zr/h2*1H;1H2;; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VBTPZBJEHPOUOI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

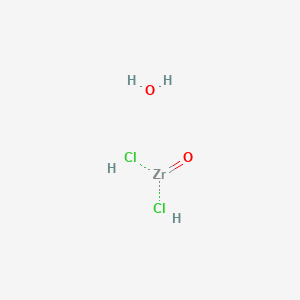

O.O=[Zr].Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

Cl2H4O2Zr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

198.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Zirconium dichloride oxide hydrate | |

CAS RN |

15461-27-5 | |

| Record name | Zirconium dichloride oxide hydrate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.